N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-phenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-22(21,16-11-5-2-6-12-16)19-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJIFBIUXXTQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283019 | |
| Record name | MLS002639262 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93729-09-0 | |
| Record name | MLS002639262 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002639262 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide typically involves the reaction of biphenyl-2-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The biphenyl moiety is constructed via Suzuki coupling before sulfonamide functionalization:
-
Reactants : 2-Bromobenzenesulfonamide + phenylboronic acid
-
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, reflux .
-
Key Data :
Sulfonylation of Biphenyl-2-Amine
Direct sulfonylation of biphenyl-2-amine with benzenesulfonyl chloride:
Functionalization via Electrophilic Substitution
The benzene ring in the sulfonamide group undergoes electrophilic substitution:
-
Nitration :
-
Halogenation :
Cyclization Reactions
This compound serves as a precursor for heterocycles:
-
Dibenzosultam Formation :
Biological Activity-Driven Modifications
Derivatives are synthesized for targeting proteins (e.g., Mcl-1, HIV-1 CA):
-
Mcl-1 Inhibition :
-
HIV-1 CA Inhibition :
Characterization Data
Key spectroscopic properties of this compound:
-
¹H NMR (CDCl₃) : δ 7.59–7.55 (m, 4H), 7.44 (t, J = 7.6 Hz, 2H), 3.06 (s, 3H; CH₃ for methyl variants) .
-
¹³C NMR : Peaks at δ 140.0 (C-SO₂), 128.8–121.1 (aromatic carbons) .
-
HRMS : [M+H]⁺ calculated for C₁₈H₁₅NO₂S: 316.0903, found 316.0909 .
Scale-Up and Industrial Relevance
Gram-scale synthesis demonstrates practicality:
Scientific Research Applications
Medicinal Chemistry Applications
N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide has been investigated for its potential as a therapeutic agent. Its sulfonamide group is known for imparting biological activity, particularly in the inhibition of specific enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the role of sulfonamides in targeting cancer-related pathways. For instance, compounds with similar structures have been shown to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial in cancer cell survival and proliferation. Inhibitors of this interaction can potentially lead to new cancer therapies by promoting oxidative stress in cancer cells, thereby inducing apoptosis .
Table 1: Summary of Anticancer Studies Involving Sulfonamides
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 12d | Keap1-Nrf2 PPI | 64.5 | |
| This compound | Various cancer targets | TBD | Current Study |
Pain Management
The compound has also been explored for its potential as a selective inhibitor of NaV 1.7 channels, which are implicated in pain signaling pathways. Optimizing the potency of sulfonamides for NaV 1.7 inhibition could lead to effective pain management therapies without the side effects associated with traditional analgesics .
Materials Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science.
Electrical and Optical Materials
Research indicates that sulfonamide derivatives can be utilized in the development of electrical and optical materials due to their unique electronic properties. The biphenyl moiety enhances charge transport characteristics, making these compounds suitable candidates for organic electronic devices .
Table 2: Properties of Sulfonamide Derivatives in Materials Science
| Property | Value | Application |
|---|---|---|
| Charge Mobility | High | Organic semiconductors |
| Optical Transparency | Moderate | Photonic devices |
| Thermal Stability | Good | High-performance materials |
Case Study: Inhibition of Keap1-Nrf2 PPI
In a recent study, a series of sulfonamide derivatives were synthesized and evaluated for their ability to inhibit the Keap1-Nrf2 PPI. Among them, this compound showed promising results in enhancing the expression of Nrf2 target genes involved in antioxidant responses . This suggests its potential utility in developing therapies for diseases characterized by oxidative stress.
Case Study: Development as a Pain Therapeutic
Another study focused on optimizing sulfonamide derivatives as NaV 1.7 inhibitors demonstrated that modifications to the biphenyl structure significantly enhanced potency against pain-related pathways . This highlights the importance of structural variations in developing effective analgesics.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, including the suppression of cell proliferation or the inhibition of bacterial growth .
Comparison with Similar Compounds
Table 1: Key Physicochemical Data of Selected Sulfonamide Derivatives
*Discrepancy in melting points between and , possibly due to polymorphic forms or synthesis conditions. ‡Compound 8a is structurally similar to the parent but includes a 4-amino group, altering polarity and hydrogen-bonding capacity.
Key Observations:
- Substituent Effects on Melting Points: The parent compound’s melting point varies significantly across studies (128–163°C), likely influenced by crystallization conditions .
- Optical Properties : Compound 31 exhibits strong UV-Vis absorption (λmax = 522 nm) and fluorescence (λem = 578 nm), attributed to the electron-donating hydroxy and methyl groups enhancing conjugation . This contrasts with the parent compound, which lacks such substituents.
Key Observations:
- Electron-Withdrawing Groups Enhance Yields: Nitro-substituted derivatives (e.g., 3’-NO2 in ) achieve higher yields (88%) due to improved electrophilicity in Pd-catalyzed reactions.
- Halogen Substituents : Chloro groups (4’-Cl) yield 62%, slightly lower than methyl groups (63%), possibly due to steric hindrance .
Key Observations:
- Pharmacological Potential: Fluorinated derivatives like LSN2424100 demonstrate efficacy in neurological models, likely due to enhanced metabolic stability from the fluorine atom .
- Material Science Applications : Compound 31’s fluorescence properties make it suitable for optoelectronic devices or bioimaging .
- Chiral Applications : Binaphthalene derivatives (e.g., GLPBIO-438.5) leverage their rigid, asymmetric structures for enantioselective catalysis .
Discrepancies and Limitations in Existing Data
- Melting Point Variability : The parent compound’s reported melting points differ by 34°C , underscoring the need for standardized synthetic and purification protocols.
- Conflicting Mass Spectrometry Data : Compound 8a shows inconsistent molecular ion peaks ([M + Na]+ = 347.3 vs. 290.3), suggesting possible errors in molecular formula calculations or ionization methods .
Biological Activity
N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies that illustrate its efficacy across various biological systems.
Chemical Structure and Properties
This compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide functional group attached to a biphenyl moiety. This structural configuration is crucial for its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been shown to inhibit various enzymes linked to metabolic pathways, particularly those involved in inflammatory responses and cancer progression. For instance, compounds with similar structures have demonstrated the ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling and metabolic disorders .
- Antioxidant Activity : The compound may activate the Nrf2 pathway, which is essential for cellular defense against oxidative stress. This pathway's activation can lead to the upregulation of protective genes involved in detoxification and antioxidant defense .
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies
Several studies have highlighted the biological activity of related benzenesulfonamide derivatives, suggesting potential applications for this compound:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Cardiovascular Studies :
Q & A
Q. What are the common synthetic routes for N-([1,1'-Biphenyl]-2-yl)benzenesulfonamide, and how are reaction conditions optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to link the biphenyl moiety with the benzenesulfonamide group. Optimization involves screening catalysts (e.g., Pd(PPh₃)₄), oxidants (e.g., Ag₂O), and solvents (e.g., DMF) to maximize yield. Reaction temperatures (80–120°C) and stoichiometric ratios of reactants are also critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- UV-Vis Spectroscopy : Identifies absorption maxima (e.g., λmax ~352 nm for related biphenyl-sulfonamide derivatives) .
- Mass Spectrometry (MS) : Confirms molecular weight via peaks such as [M + Na]⁺ at m/z 347.3 .
- NMR Spectroscopy : Resolves structural features, such as biphenyl proton environments and sulfonamide NH signals .
Q. What are the primary research applications of this compound in biological studies?
It serves as a precursor for cytotoxic agents and enzyme inhibitors. For instance, derivatives like PR26 (N-(3,4-dihydroquinazolin-2-yl)-[1,1′-biphenyl]-4-sulfonamide) exhibit antiproliferative activity against cancer cell lines, likely through kinase inhibition .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities of biphenyl-sulfonamide derivatives?
Discrepancies often arise from structural modifications (e.g., substituent positioning). For example:
- Electron-Withdrawing Groups : Chloro or nitro groups at specific positions enhance cytotoxicity but reduce solubility .
- Comparative Assays : Use standardized cell lines (e.g., MCF-7 for breast cancer) and control compounds to validate activity trends .
Q. What strategies improve the regioselectivity of functional group introduction to the biphenyl core?
- Directed C-H Activation : Utilize directing groups (e.g., sulfonamide) to control substitution patterns .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) during synthesis .
- Computational Modeling : Predict steric and electronic effects of substituents using DFT calculations .
Q. How do crystallographic studies inform the design of biphenyl-sulfonamide derivatives?
Single-crystal X-ray diffraction reveals:
- Torsional Angles : Biphenyl dihedral angles (~30–45°) influence π-π stacking and binding to biological targets .
- Hydrogen Bonding : Sulfonamide NH groups often form interactions with protein residues, critical for inhibitor potency .
Methodological Considerations
Q. What experimental controls are essential when evaluating sulfonamide stability under acidic/basic conditions?
- pH Stability Assays : Monitor degradation via HPLC at pH 1–14.
- Isotopic Labeling : Use ³⁵S-labeled sulfonamides to track cleavage kinetics .
Q. How can researchers validate the purity of synthetic intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
